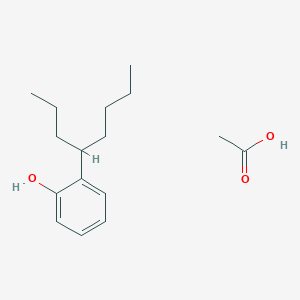

Acetic acid;2-octan-4-ylphenol

説明

"Acetic acid;2-octan-4-ylphenol" is a compound combining acetic acid (CH₃COOH) with a phenolic derivative substituted with a branched octyl group (2-octan-4-yl) at the ortho position of the phenol ring. These compounds are characterized by their aromatic rings linked to acetic acid via alkyl or functional groups, influencing their physicochemical properties and applications in industrial and laboratory settings.

特性

CAS番号 |

67366-82-9 |

|---|---|

分子式 |

C16H26O3 |

分子量 |

266.38 g/mol |

IUPAC名 |

acetic acid;2-octan-4-ylphenol |

InChI |

InChI=1S/C14H22O.C2H4O2/c1-3-5-9-12(8-4-2)13-10-6-7-11-14(13)15;1-2(3)4/h6-7,10-12,15H,3-5,8-9H2,1-2H3;1H3,(H,3,4) |

InChIキー |

NTLJHDQJUULSEN-UHFFFAOYSA-N |

正規SMILES |

CCCCC(CCC)C1=CC=CC=C1O.CC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-octan-4-ylphenol can be achieved through various methods. One common approach involves the esterification of acetic acid with 2-octan-4-ylphenol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.

Industrial Production Methods

Industrial production of acetic acid;2-octan-4-ylphenol may involve the use of more efficient catalytic processes. For instance, the carbonylation of methanol via the Monsanto process is a well-known method for producing acetic acid . This process can be adapted to include the phenol derivative, resulting in the desired compound.

化学反応の分析

Types of Reactions

Acetic acid;2-octan-4-ylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: Quinones can be reduced back to phenols.

Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for phenolic compounds.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Various substituted phenols depending on the electrophile used.

科学的研究の応用

Acetic acid;2-octan-4-ylphenol has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its antimicrobial properties and potential use in disinfectants.

Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.

作用機序

The mechanism of action of acetic acid;2-octan-4-ylphenol involves its interaction with cellular components. The phenolic hydroxyl group can form hydrogen bonds with proteins and nucleic acids, disrupting their normal function. Additionally, the acetic acid component can lower the pH of the environment, enhancing its antimicrobial activity .

類似化合物との比較

Structural and Physicochemical Properties

The following table summarizes key properties of "Acetic acid;2-octan-4-ylphenol" analogs and related compounds:

Key Observations :

- Branching vs. Linear Chains: The branched octyl group in "Acetic acid;2-octan-4-ylphenol" may reduce crystallinity compared to linear-chain analogs like 2-(4-Octylphenyl)acetic acid, enhancing solubility in non-polar solvents .

- Acidity: The phenolic –OH group (pKa ~10) and acetic acid moiety (pKa ~4.7) create bifunctional acidity, enabling pH-dependent reactivity distinct from simple acetic acid derivatives .

Key Observations :

- Surfactant Potential: The amphiphilic structure of "Acetic acid;2-octan-4-ylphenol" (hydrophobic octyl group + hydrophilic acetic acid/phenol) suggests utility in emulsifiers or detergents, akin to other alkylphenol derivatives .

- Toxicity Profile: Phenolic acetic acid derivatives often exhibit higher toxicity than pure acetic acid due to membrane-disrupting aromatic groups .

Research Findings on Metabolic and Stress Responses

Proteomic studies on acetic acid bacteria (e.g., Acetobacter pasteurianus) reveal that acetic acid resistance involves upregulation of stress-response proteins like glutamine synthetase and EF-Tu, which stabilize intracellular pH and enhance translation efficiency under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。